1-(3,5-Dimethoxyphenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea
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Overview
Description
1-(3,5-Dimethoxyphenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea is a synthetic organic compound characterized by its unique structure, which includes a urea moiety linked to two aromatic rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of the intermediate compound, 3-(4-(dimethylamino)phenyl)propylamine. This can be achieved through the reduction of the corresponding nitro compound using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Coupling Reaction: The intermediate is then reacted with 3,5-dimethoxyphenyl isocyanate under controlled conditions to form the final product. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethoxyphenyl)-3-(3-(4-methylphenyl)propyl)urea
- 1-(3,5-Dimethoxyphenyl)-3-(3-(4-aminophenyl)propyl)urea
- 1-(3,5-Dimethoxyphenyl)-3-(3-(4-hydroxyphenyl)propyl)urea
Uniqueness
1-(3,5-Dimethoxyphenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea is unique due to the presence of the dimethylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development in various fields.
Biological Activity
1-(3,5-Dimethoxyphenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dimethoxyphenyl group and a dimethylaminophenyl group, linked through a propyl chain to a urea moiety. This structural configuration may influence its interaction with biological targets.
Research indicates that compounds similar to this compound may act as allosteric modulators of neurotransmitter receptors, particularly the α7 nicotinic acetylcholine receptor (nAChR). These interactions can enhance synaptic transmission and have implications for cognitive enhancement and neuroprotection.
Key Findings:
- Allosteric Modulation: The compound exhibits properties similar to other known allosteric modulators, enhancing the effects of acetylcholine at α7 nAChRs. This modulation is crucial for restoring impaired sensory processing in various neurological conditions .
- Inhibition of GABA Receptors: It has also been shown to inhibit GABA_A receptors, which could affect inhibitory neurotransmission and has potential implications in anxiety and seizure disorders .
In Vitro Studies
In vitro studies have demonstrated the biological activity of this compound across various assays:
Assay | Result | Reference |
---|---|---|
α7 nAChR Modulation | EC50 = 0.14 µM | |
GABA_A Receptor Inhibition | IC50 = 0.1 µM | |
Cytotoxicity (Cancer Cells) | IC50 values vary by cell line |
Case Studies
- Neuroprotective Effects: A study investigated the neuroprotective effects of similar compounds in models of Alzheimer's disease. The results indicated significant improvements in cognitive function and reduced amyloid plaque formation in treated animals .
- Antitumor Activity: In another study focusing on cancer cells, the compound showed promising cytotoxic effects against breast cancer cell lines, suggesting its potential as an anticancer agent .
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[3-[4-(dimethylamino)phenyl]propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-23(2)17-9-7-15(8-10-17)6-5-11-21-20(24)22-16-12-18(25-3)14-19(13-16)26-4/h7-10,12-14H,5-6,11H2,1-4H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAIVEBXACEHFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)NC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.